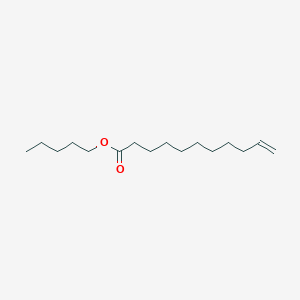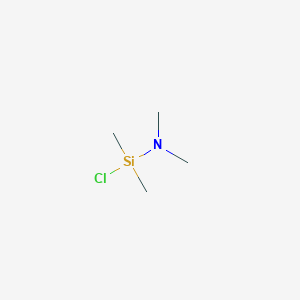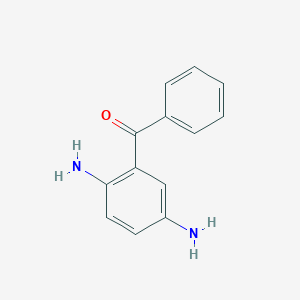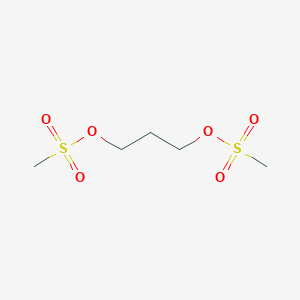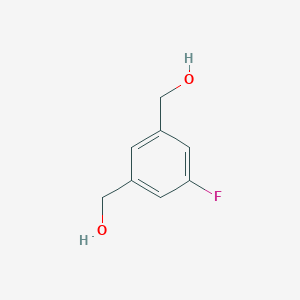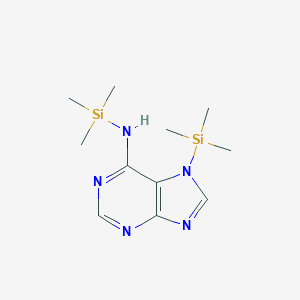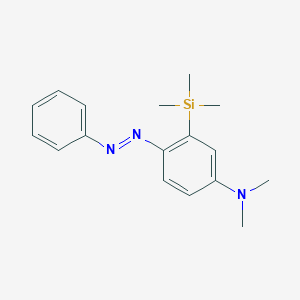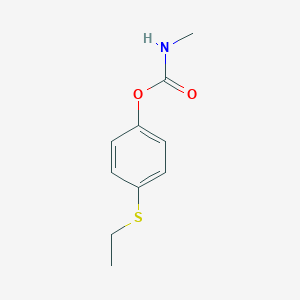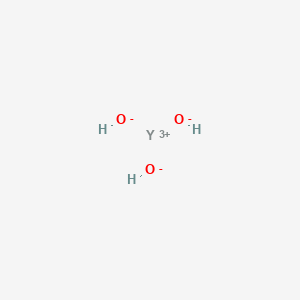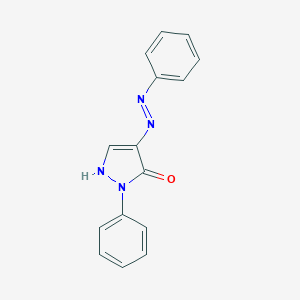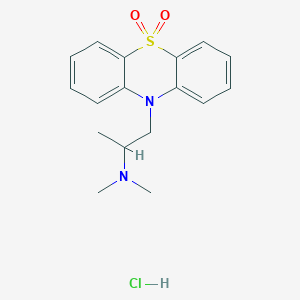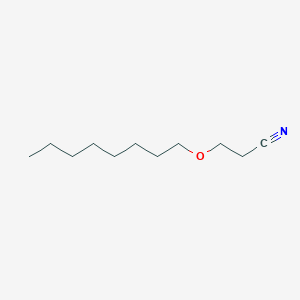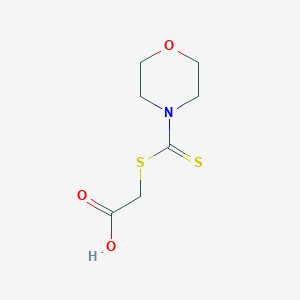
2-(Morpholine-4-carbothioylsulfanyl)acetic acid
Vue d'ensemble
Description
2-(Morpholine-4-carbothioylsulfanyl)acetic acid, also known as MST-188, is a synthetic small molecule that has shown potential in a range of scientific applications. This compound is a derivative of cysteamine, which is an endogenous antioxidant and a precursor to the antioxidant glutathione. MST-188 has been found to have antioxidant, anti-inflammatory, and cytoprotective properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(Morpholine-4-carbothioylsulfanyl)acetic acid is not fully understood, but it is believed to involve its ability to scavenge reactive oxygen species and modulate cellular signaling pathways. 2-(Morpholine-4-carbothioylsulfanyl)acetic acid has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and cytoprotective genes. It also inhibits the activation of NF-κB, a transcription factor that promotes inflammation.
Effets Biochimiques Et Physiologiques
2-(Morpholine-4-carbothioylsulfanyl)acetic acid has been found to have a range of biochemical and physiological effects. It can increase the levels of glutathione and other antioxidants in cells, which helps to protect against oxidative stress. 2-(Morpholine-4-carbothioylsulfanyl)acetic acid also reduces the levels of inflammatory cytokines and adhesion molecules, which can improve endothelial function and reduce inflammation. In animal models, 2-(Morpholine-4-carbothioylsulfanyl)acetic acid has been shown to improve tissue perfusion, reduce infarct size, and improve neurological outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Morpholine-4-carbothioylsulfanyl)acetic acid has several advantages for laboratory experiments. It is a stable and soluble compound that can be easily synthesized in high yields. It has been shown to have low toxicity and high bioavailability in animal models. However, there are some limitations to using 2-(Morpholine-4-carbothioylsulfanyl)acetic acid in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, the optimal dosing and administration route for 2-(Morpholine-4-carbothioylsulfanyl)acetic acid have not yet been established.
Orientations Futures
There are several potential future directions for research on 2-(Morpholine-4-carbothioylsulfanyl)acetic acid. One area of interest is its potential use in the treatment of cardiovascular disease, including myocardial infarction and heart failure. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(Morpholine-4-carbothioylsulfanyl)acetic acid may also have potential as a therapy for acute respiratory distress syndrome (ARDS) and sepsis. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 2-(Morpholine-4-carbothioylsulfanyl)acetic acid involves the reaction of morpholine-4-carbothioamide with chloroacetic acid in the presence of a base. The resulting compound is then treated with hydrogen sulfide gas to yield the final product. This method has been optimized to produce high yields of pure 2-(Morpholine-4-carbothioylsulfanyl)acetic acid.
Applications De Recherche Scientifique
2-(Morpholine-4-carbothioylsulfanyl)acetic acid has been studied extensively for its potential therapeutic applications. It has been found to have cytoprotective effects in various cell types, including endothelial cells, cardiomyocytes, and neurons. 2-(Morpholine-4-carbothioylsulfanyl)acetic acid has also been shown to improve blood flow and reduce inflammation in animal models of ischemia-reperfusion injury, stroke, and traumatic brain injury.
Propriétés
IUPAC Name |
2-(morpholine-4-carbothioylsulfanyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S2/c9-6(10)5-13-7(12)8-1-3-11-4-2-8/h1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCECLSATASZQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285096 | |
| Record name | [(Morpholine-4-carbothioyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholine-4-carbothioylsulfanyl)acetic acid | |
CAS RN |
6317-17-5 | |
| Record name | NSC40463 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(Morpholine-4-carbothioyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



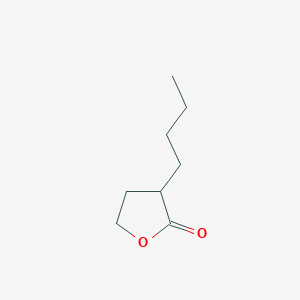
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)
